5-(1H-imidazol-1-yl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
Synthesis Analysis
Imidazole derivatives are usually synthesized from 1-arylhydrazinecarbonitriles and 2-chloro-4,5-dihydro-1H-imidazole . The reaction of these two compounds yields the desired imidazole derivative .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Design and Synthesis for Therapeutic Applications
Researchers have explored the design, synthesis, and biological evaluation of 5-nitro benzimidazole derivatives for their potential as angiotensin II receptor antagonists, demonstrating significant anti-hypertension activities. These compounds, including 5-nitro benzimidazole with 1,4-disubstituted or 1,5-disubstituted indole derivatives, have shown a high affinity for the angiotensin II type 1 receptor and effective dose-dependent decreases in mean blood pressure in hypertensive rats, outperforming known drugs like Losartan (Weibo Zhu et al., 2014).
Role in Organic Magnetic Materials
The study of hydrogen bonds in benzimidazole-based organic magnetic materials has revealed the significance of hydrogen bonding in influencing magnetic properties. Specifically, nitroxide radicals synthesized from benzimidazole derivatives have demonstrated dimeric antiferromagnetic exchange coupling, highlighting the potential of these compounds in the development of organic magnetic materials (Jacqueline R. Ferrer et al., 2001).
Broad Spectrum Antimicrobial Activity
Nitroheterocyclic drugs, including various 5- and 2-nitroimidazoles, have been recognized for their broad spectrum of antimicrobial activity against a variety of protozoan and bacterial infections. This group of compounds has been extensively studied for their chemical, chemotherapeutic, toxicological, pharmacokinetic, and pharmacological properties, offering valuable insights into their mechanism of action and potential resistance in certain parasitic protozoa (W. Raether & H. Hänel, 2003).
Synthetic Routes and Chemical Stability
Research into the synthesis of benzimidazoles has yielded new methods and insights into the stability and reactivity of these compounds. For instance, studies on the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide have contributed to understanding the stability and reactivity of sydnone iminium N-oxides, a class of compounds related to benzimidazoles (D. S. Bohle & I. Perepichka, 2009).
pH-Sensitive Spin Probes
Benzimidazole derivatives have been utilized in the synthesis of pH-sensitive spin probes, contributing significantly to biophysical and biomedical applications. These compounds, synthesized from reactions involving RMgBr and corresponding imidazole oxides, exhibit pH-sensitive EPR spectra due to consecutive protonation, offering tools for monitoring pH in various environments, including the stomach (I. Kirilyuk et al., 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-imidazol-1-yl-1,3-dimethyl-6-nitrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-14-8-5-10(16-4-3-13-7-16)11(17(19)20)6-9(8)15(2)12(14)18/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNCCVLHKZMTTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)[N+](=O)[O-])N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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